

Application Notes and Protocols for AMT-NHS UV Crosslinking

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Amt-nhs*

Cat. No.: *B10857153*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT) and its N-hydroxysuccinimide (NHS) ester derivative for ultraviolet (UV) crosslinking of nucleic acids and proteins. The following sections detail the principles, experimental protocols, and key parameters for successful crosslinking experiments.

Introduction to AMT-NHS UV Crosslinking

4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT) is a photoactivatable reagent used to covalently crosslink double-stranded regions of DNA and RNA.^{[1][2]} AMT intercalates into the nucleic acid duplex and, upon exposure to long-wave UV light (UVA), forms covalent adducts with pyrimidine bases, particularly thymine.^{[1][2]} This process can result in interstrand crosslinks, effectively locking the interacting strands together.^[1] The crosslinking is reversible with short-wave UV light (UVC), providing a means to isolate and analyze the crosslinked molecules.

The N-hydroxysuccinimide (NHS) ester of AMT (**AMT-NHS**) is a bifunctional crosslinker designed to capture RNA-protein interactions. The NHS ester group reacts with primary amines on proteins (e.g., lysine residues), while the psoralen moiety crosslinks to RNA upon UV irradiation. This technique is a powerful tool for identifying and mapping the binding sites of RNA-binding proteins (RBPs) and for studying the structure of ribonucleoprotein (RNP) complexes.

Mechanism of Action

The crosslinking process involves two key steps: intercalation and photo-crosslinking.

- **Intercalation:** The planar structure of the psoralen molecule allows it to insert itself between the base pairs of double-stranded DNA or RNA. The aminomethyl group on AMT enhances its affinity for the negatively charged phosphate backbone of nucleic acids.
- **Photo-crosslinking:** Upon irradiation with UVA light (typically 365 nm), the psoralen molecule undergoes a [2+2] cycloaddition reaction with the 5,6-double bond of adjacent pyrimidine bases (thymine, uracil, or cytosine). This can form a monoadduct with one strand or an interstrand crosslink by reacting with pyrimidines on both strands.

Quantitative Data Summary

The efficiency of AMT-based crosslinking can be influenced by the specific psoralen derivative, its concentration, and the duration of UV exposure. The following tables summarize key quantitative data from comparative studies.

Parameter	Wavelength (nm)	Typical Duration	Notes
Crosslinking	365	15 - 30 minutes	Optimal for inducing psoralen-mediated crosslinks.
Reversal	254	10 minutes	Used to reverse the crosslinks for downstream analysis.

Psoralen Derivative	Relative Efficiency	Key Advantages	Reference
AMT	Baseline	Well-established for RNA-RNA and RNA-protein crosslinking.	
Amotosalen	~5.7-fold higher than AMT (at 10x concentration)	Higher solubility allows for higher concentrations and increased efficiency.	
AP3B (AMT-PEG3-Biotin)	~100-fold more effective than PP3B	Improved water solubility and crosslinking efficiency compared to other biotinylated psoralens.	

Experimental Protocols

Protocol 1: In Vitro RNA-RNA Crosslinking using AMT

This protocol is adapted from a streamlined method for detecting mRNA-sRNA interactions.

Materials:

- AMT hydrochloride
- RNA molecules of interest (e.g., mRNA and sRNA)
- 1x Tpt1 reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2.5 mM spermidine, 0.1 mM DTT, 50 μM GTP)
- UV hand lamp (365 nm, 8 W)
- Parafilm

Procedure:

- Prepare a 10 µl reaction mixture containing equimolar amounts of the interacting RNAs (e.g., 90 pmol each) and AMT hydrochloride (e.g., 360 ng).
- Heat the mixture to 95°C for 1 minute and then immediately chill on ice to denature and then anneal the RNAs.
- Add 1x Tpt1 reaction buffer and incubate for 10 minutes at 4°C in the dark to allow for AMT intercalation.
- Pipette the sample onto a piece of parafilm placed on a pre-cooled metal block on ice.
- Irradiate the sample with a 365 nm UV hand lamp at a distance of approximately 2 cm for 30 minutes in the dark.
- The crosslinked RNA can then be purified by denaturing polyacrylamide gel electrophoresis (PAGE).

Crosslink Reversal (Optional):

- To reverse the crosslinks, irradiate the sample with 254 nm UV light for 10 minutes.

Protocol 2: In Vivo RNA-Protein Crosslinking using AMT-NHS

This protocol provides a general workflow for identifying RNA-protein interactions in living cells.

Materials:

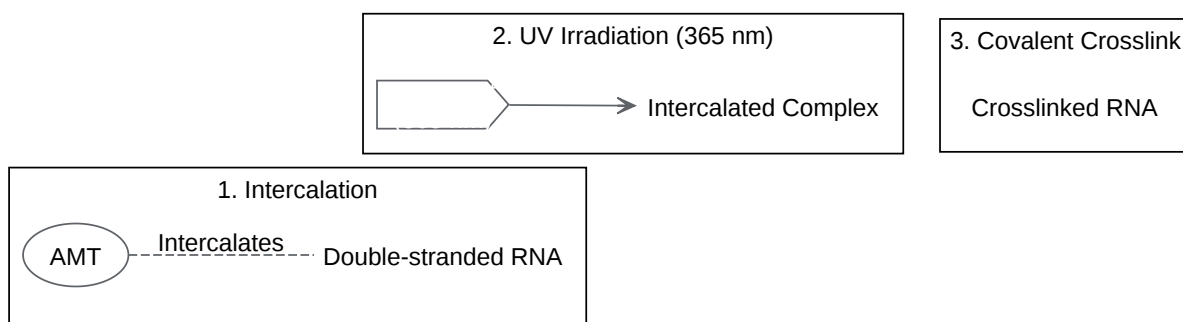
- **AMT-NHS**
- Cell culture of interest
- Phosphate-buffered saline (PBS)
- UV crosslinker (365 nm)
- Lysis buffer

- RNase A/T1 mix
- Protein purification resin (e.g., for immunoprecipitation)

Procedure:

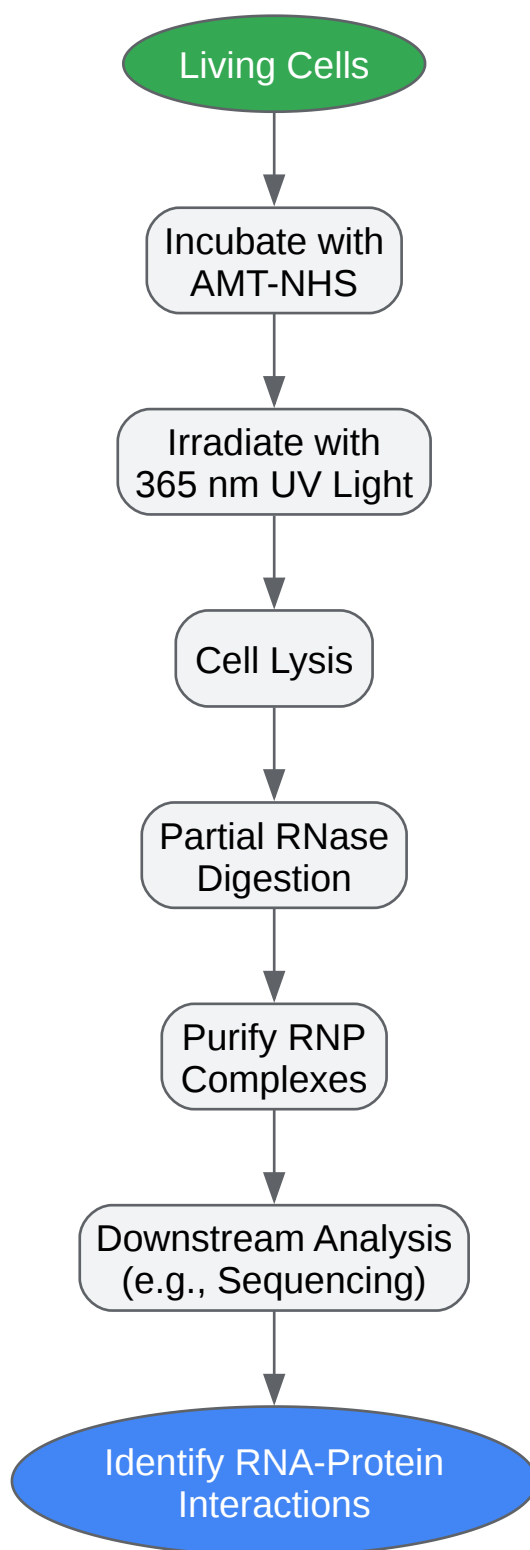
- Culture cells to the desired confluency.
- Wash the cells with PBS.
- Incubate the cells with **AMT-NHS** in PBS for a designated period to allow for cell penetration and reaction with proteins.
- Place the cell culture plates on ice and irradiate with 365 nm UV light in a crosslinker. The optimal energy dose and duration should be empirically determined. A common starting point is 15-30 minutes.
- After irradiation, lyse the cells and harvest the lysate.
- Partially digest the RNA with an RNase A/T1 mix to trim the RNA, leaving the protein-bound fragments.
- Purify the crosslinked RNA-protein complexes, for example, by immunoprecipitation if a specific protein is being targeted.
- The crosslinked RNA can then be identified by downstream sequencing analysis.

Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of AMT-mediated RNA crosslinking.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vivo RNA-protein crosslinking.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An improved 4'-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Application Notes and Protocols for AMT-NHS UV Crosslinking]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857153#amt-nhs-uv-crosslinking-wavelength-and-duration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

